molecular formula C18H14BrN5OS B2645317 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide CAS No. 1358707-33-1

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide

Cat. No. B2645317
CAS RN: 1358707-33-1
M. Wt: 428.31
InChI Key: BVOPJPKXOMDEGP-UHFFFAOYSA-N
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Description

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide” is a derivative of the 1,2,4-triazolo[4,3-a]quinoxaline class . This class of compounds has been studied for their potential anticancer activity . They have been found to be effective in inhibiting PCAF, a potential therapeutic target for cancer treatment .


Synthesis Analysis

The synthesis of similar compounds involves the bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline . This process maintains other essential structural fragments for effective binding with the binding site of PCAF . Another method involves the reaction of brominated acetylphenoxyacetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .


Molecular Structure Analysis

The molecular structure of this compound includes a triazoloquinazoline ring system, which is a bioisosteric modification of the triazolophthalazine ring system . This modification is designed to maintain essential structural fragments for effective binding with the binding site of PCAF .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the bioisosteric modification of the triazolophthalazine ring system and the reaction of brominated acetylphenoxyacetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .

Mechanism of Action

The mechanism of action of these compounds is suggested to be through the inhibition of PCAF . PCAF is a potential therapeutic target for the treatment of cancer . The compounds bind to the active site of PCAF, inhibiting its function .

Future Directions

The future directions for this compound could involve further studies to evaluate its potential as a therapeutic agent for cancer treatment . This could include in vivo studies to assess its efficacy and safety in animal models, as well as further in vitro studies to better understand its mechanism of action .

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5OS/c1-11-8-12(6-7-13(11)19)21-16(25)9-26-18-17-23-20-10-24(17)15-5-3-2-4-14(15)22-18/h2-8,10H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOPJPKXOMDEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide

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